1-Benzyl-3,5-dimethyl-1H-pyrazole

概述

描述

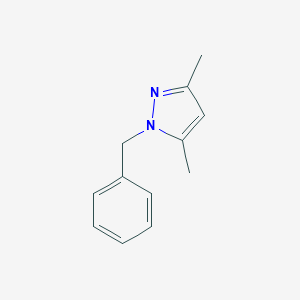

1-Benzyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C12H14N2 It is characterized by a pyrazole ring substituted with a benzyl group at the first position and methyl groups at the third and fifth positions

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of substituted aromatic aldehydes with hydrazine derivatives followed by cyclization can yield pyrazole derivatives . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically require mild conditions and offer good yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents under controlled conditions.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Various electrophiles or nucleophiles under appropriate conditions, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Pyrazole oxides and related derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted pyrazoles with different functional groups depending on the reagents used.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

1-Benzyl-3,5-dimethyl-1H-pyrazole serves as a key building block in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise as anticancer and anti-inflammatory agents.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected cell lines:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 24.25 | Induces apoptosis through morphological changes |

| MIA PaCa-2 (Pancreatic) | < 0.5 | Modulates autophagy and mTORC1 activity |

| A549 (Lung) | 49.85 | Promotes autophagy without apoptosis |

The mechanism of action involves the modulation of autophagy pathways and interaction with key enzymes such as mTORC1, which plays a critical role in cell growth and metabolism .

2. Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions:

- Oxidation : Converts the formyl group to a carboxylic acid.

- Reduction : Converts the formyl group to a hydroxymethyl group.

- Substitution : The benzyl group can be replaced with other functional groups.

These reactions enable the development of novel compounds with tailored properties for specific applications .

3. Material Science

In material science, this compound is explored for its potential in creating materials with unique electronic or optical properties. Its ability to form stable complexes with metals can be leveraged in the development of advanced materials for electronics and photonics .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives in clinical settings:

Case Study 1: Antiproliferative Activity

A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 cells. These compounds increased basal autophagy while impairing autophagic flux under nutrient-deficient conditions, indicating their potential as novel anticancer agents .

Case Study 2: Cytotoxic Effects

Research involving pyrazole hybrids derived from this compound showed significant cytotoxicity against triple-negative breast cancer cells (MDA-MB-231), with some compounds exhibiting IC50 values as low as 24.25 μM. The study indicated that these compounds induce apoptosis through distinct morphological changes .

作用机制

The mechanism of action of 1-Benzyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .

相似化合物的比较

- 1-Benzyl-3,5-diphenyl-1H-pyrazole

- 3,5-Dimethyl-1H-pyrazole

- 1-Phenyl-3,5-dimethyl-1H-pyrazole

Comparison: 1-Benzyl-3,5-dimethyl-1H-pyrazole is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

生物活性

1-Benzyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a benzyl group and two methyl groups. Its molecular formula is , with a molecular weight of approximately 214.26 g/mol. The unique structure allows for various interactions with biological targets, contributing to its pharmacological potential.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Inhibition of mTORC1 Pathway : Research has indicated that derivatives of this compound can significantly reduce mTORC1 activity, which is crucial in regulating cell growth and proliferation. This inhibition leads to increased autophagy under basal conditions and disrupts autophagic flux during nutrient refeeding, suggesting a dual role in cancer cell metabolism .

- Antiproliferative Effects : Studies have demonstrated that certain derivatives exhibit submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2 and MDA-MB-231. These compounds not only inhibit cell growth but also induce apoptosis, as evidenced by morphological changes in treated cells .

Biological Activities

The following table summarizes the key biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

- Antiproliferative Activity : A study focused on the synthesis and evaluation of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides found that these compounds displayed significant antiproliferative effects in MIA PaCa-2 cells, with IC50 values indicating potent activity. The compounds were shown to disrupt mTORC1 reactivation following nutrient refeeding, effectively targeting cancer cells under metabolic stress .

- Cytotoxicity Against Breast Cancer : Another investigation into pyrazole hybrids revealed that compounds derived from this compound exhibited notable cytotoxicity against triple-negative breast cancer (TNBC) cells (MDA-MB-231). The most effective compounds had IC50 values of 24.25 μM and 47.72 μM, highlighting their potential as therapeutic agents against aggressive cancer types .

- Antimicrobial Properties : Research has also explored the antimicrobial efficacy of pyrazole derivatives, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. This suggests a broader application for these compounds beyond oncology .

属性

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCXNXMLCDHLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345326 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-81-2 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these pyrazole derivatives exert their cytotoxic effects on TNBC cells?

A1: Research suggests that certain derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole, specifically those incorporating naphthalene, p-chlorobenzene, o-phenol, and toluene, exhibit promising cytotoxic activity against MDA-MB-231 cells, a model for TNBC []. These compounds appear to induce distinct morphological changes in the cells, indicative of apoptosis (programmed cell death) []. While the exact mechanism remains under investigation, molecular docking studies suggest that some derivatives, like (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one, exhibit strong binding affinity for the active site of AKT2 []. AKT2, a protein kinase involved in cell survival and proliferation, is often overexpressed in TNBC, making it an attractive therapeutic target. Further research is needed to confirm if direct AKT2 inhibition is the primary mechanism of action for these compounds.

Q2: What are the structural characteristics of these promising pyrazole derivatives?

A2: The core structure consists of a this compound scaffold. The study focused on modifying this scaffold by adding various substituents at the 4th position of the pyrazole ring via Claisen-Schmidt condensation reactions []. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a potent derivative, features a (E)-1-(4-chlorophenyl)prop-2-en-1-one group attached to the core structure []. Characterization of these compounds involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing detailed insights into their structures [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。